molecular formula C7H12O3 B7806501 Ethyl 3-ethoxyprop-2-enoate

Ethyl 3-ethoxyprop-2-enoate

Cat. No.: B7806501
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxyprop-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from 2-propenoic acid and ethanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-ethoxy-, ethyl ester typically involves the esterification of 2-propenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

2-Propenoic acid+EthanolAcid Catalyst2-Propenoic acid, 3-ethoxy-, ethyl ester+Water\text{2-Propenoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl 3-ethoxyprop-2-enoate} + \text{Water} 2-Propenoic acid+EthanolAcid Catalyst​2-Propenoic acid, 3-ethoxy-, ethyl ester+Water

Industrial Production Methods: In industrial settings, the production of 2-propenoic acid, 3-ethoxy-, ethyl ester is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of efficient separation techniques, such as distillation, ensures the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethoxyprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce polymers with specific properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-propenoic acid, 3-ethoxy-, ethyl ester involves its interaction with various molecular targets depending on the specific application. In polymerization reactions, the ester group undergoes radical or ionic polymerization to form long-chain polymers. In biological systems, the ester can be hydrolyzed to release the active 2-propenoic acid, which can then interact with cellular targets.

Comparison with Similar Compounds

    2-Propenoic acid, ethyl ester: Similar in structure but lacks the ethoxy group.

    2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Contains a cyano group, making it more reactive in certain chemical reactions.

    2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group, which imparts different chemical properties.

Uniqueness: Ethyl 3-ethoxyprop-2-enoate is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical processes. This makes it a valuable compound in the synthesis of specialized polymers and other chemical products.

Properties

IUPAC Name

ethyl 3-ethoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878994
Record name Ethyl 3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-26-9
Record name Ethyl 3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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